

solubility profile of 2-Allyl-3,4-dimethoxybenzaldehyde in organic solvents

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Compound of Interest

Compound Name: 2-Allyl-3,4-dimethoxybenzaldehyde

Cat. No.: B3167646

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Solubility Profile of 2-Allyl-3,4-dimethoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **2-Allyl-3,4-dimethoxybenzaldehyde** (CAS No. 92345-90-9). Due to the limited availability of published quantitative solubility data for this specific compound, this document combines theoretical principles, data from structurally similar compounds, and standardized experimental protocols to offer a predictive solubility profile. This guide is intended to support research and development activities, from experimental design to process chemistry.

Physicochemical Properties

2-Allyl-3,4-dimethoxybenzaldehyde is an organic compound with the following key properties:

- Molecular Formula: $C_{12}H_{14}O_3$ [\[1\]](#)
- Molecular Weight: 206.24 g/mol [\[1\]](#)
- Structure: The molecule consists of a benzene ring substituted with an aldehyde group (-CHO), an allyl group (-CH₂CH=CH₂), and two methoxy groups (-OCH₃).

The presence of the polar aldehyde and ether (methoxy) groups, combined with the largely nonpolar aromatic ring and allyl group, results in a molecule of intermediate polarity. This structure dictates its solubility, following the principle of "like dissolves like." It is expected to be more soluble in organic solvents than in water. The parent compound, 3,4-dimethoxybenzaldehyde (veratraldehyde), is slightly soluble in hot water and freely soluble in alcohol and ether, which serves as a useful reference point.^[2]^[3]

Predicted Solubility in Organic Solvents

Based on its molecular structure, the following table provides an estimated qualitative solubility profile of **2-Allyl-3,4-dimethoxybenzaldehyde** in a range of common organic solvents.

Disclaimer: This table presents predicted solubility based on chemical principles and is for illustrative purposes. Experimental verification is required for precise quantitative data.

Solvent Category	Solvent	Polarity (Dielectric Constant)	Predicted Solubility
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	47.2	Highly Soluble
Acetone	21.0	Soluble	
Tetrahydrofuran (THF)	7.6	Soluble	
Ethyl Acetate	6.0	Soluble	
Dichloromethane (DCM)	9.1	Soluble	
Polar Protic	Ethanol	24.6	Soluble
Methanol	32.6	Soluble	
Water	80.1	Sparingly Soluble / Insoluble	
Nonpolar	Toluene	2.4	Soluble
Hexane	1.9	Sparingly Soluble / Insoluble	
Diethyl Ether	4.3	Soluble	

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental method such as the isothermal shake-flask method is recommended. This protocol outlines the key steps for its execution.

Objective: To determine the equilibrium solubility of **2-Allyl-3,4-dimethoxybenzaldehyde** in a selected organic solvent at a constant temperature.

Materials:

- **2-Allyl-3,4-dimethoxybenzaldehyde** (solid)

- Selected organic solvent (analytical grade)
- Scintillation vials or screw-capped vials
- Thermostatic shaker bath
- Analytical balance
- Pipettes and syringes
- Syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

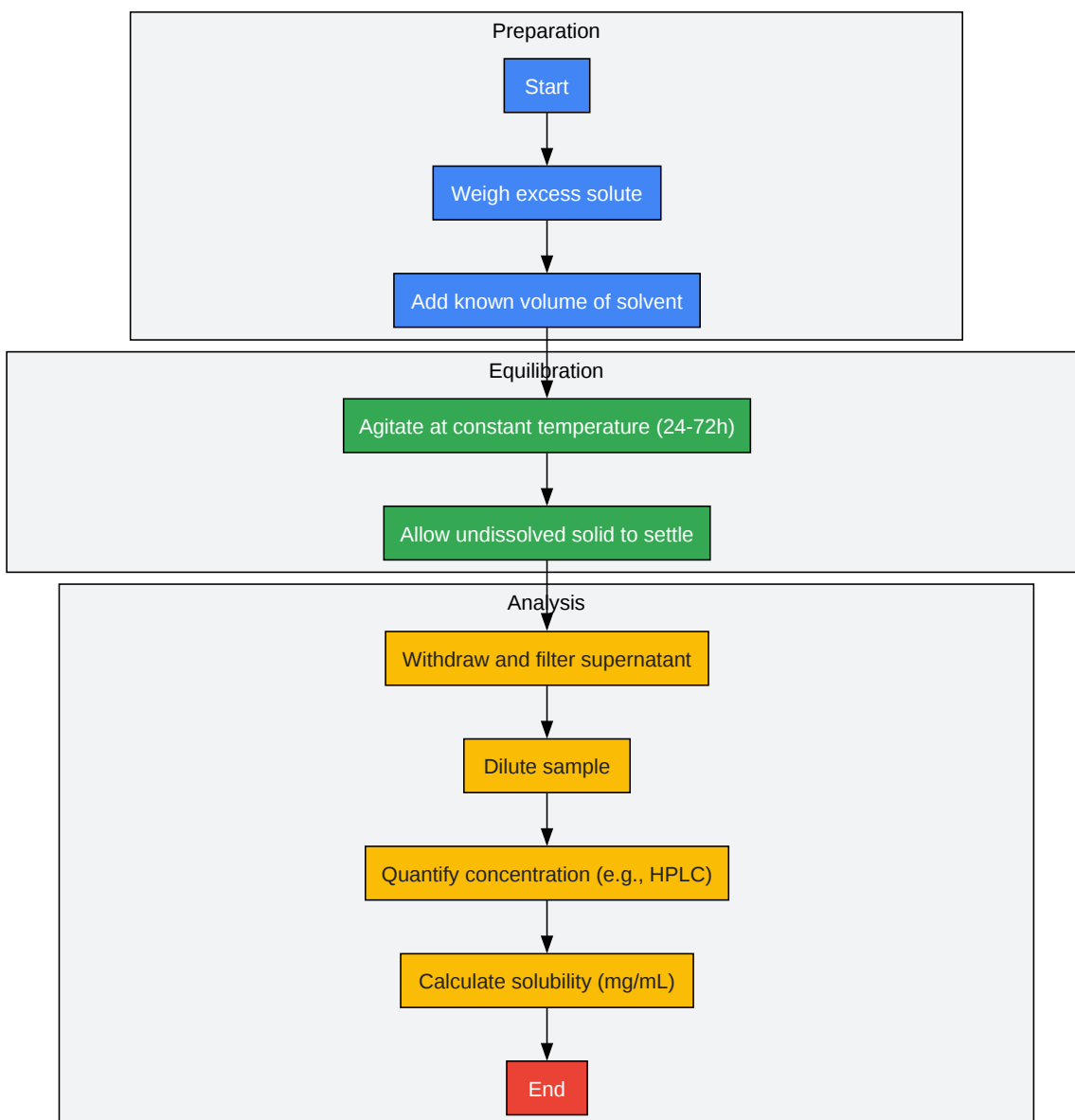
Methodology:

- Preparation: Add an excess amount of solid **2-Allyl-3,4-dimethoxybenzaldehyde** to a vial. The excess solid ensures that a saturated solution is achieved.
- Solvent Addition: Accurately pipette a known volume of the selected solvent into the vial.
- Equilibration: Seal the vial tightly and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.^[4]
- Phase Separation: After equilibration, cease agitation and allow the vial to stand in the constant-temperature bath for several hours to permit the undissolved solid to settle.^[4]
- Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.^[4] Immediately pass the solution through a syringe filter to remove any suspended solid particles.
- Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.
- Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the solute.

- Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

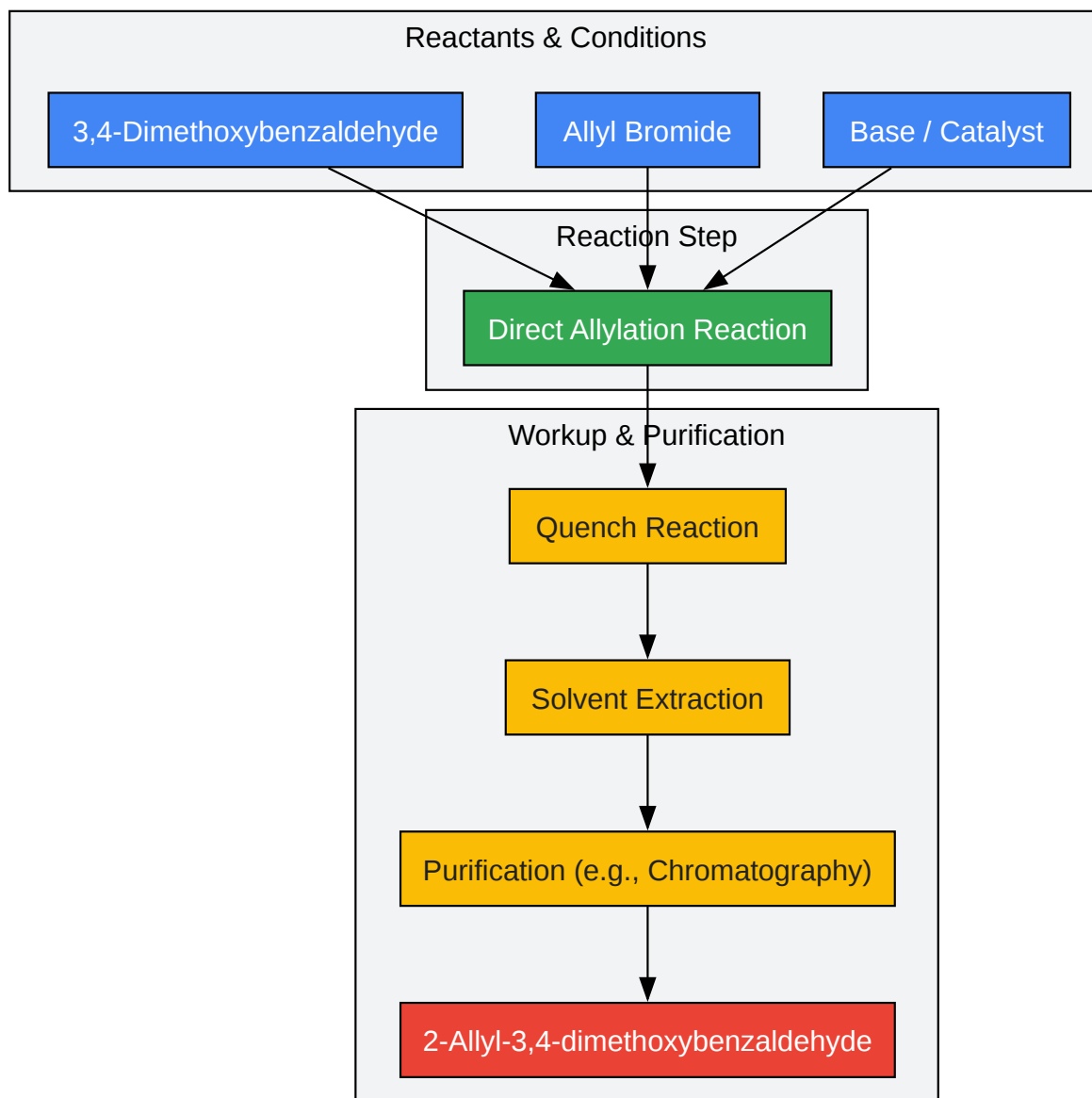
Visualized Workflows

The following diagrams illustrate key logical and experimental workflows relevant to working with **2-Allyl-3,4-dimethoxybenzaldehyde**.



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Caption: Workflow for Quantitative Solubility Determination.



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Caption: Logical Workflow for a Plausible Synthesis Route.

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